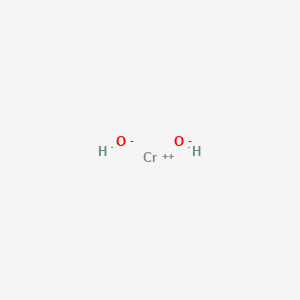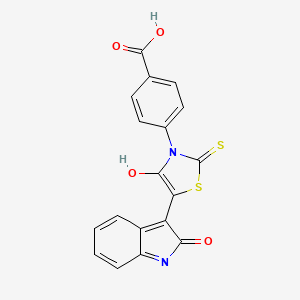![molecular formula C20H13ClN2O2 B2964478 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide CAS No. 477498-93-4](/img/structure/B2964478.png)
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects
Mechanism of Action
Target of Action
Benzoxazole derivatives are known to have a wide range of biological activities . For instance, some benzoxazole derivatives have been found to target Cathepsin S, an enzyme involved in protein degradation .
Mode of Action
Benzoxazole derivatives have been reported to exhibit a pleiotropic mode of action, affecting multiple biological processes . For example, some benzoxazole derivatives have been found to inhibit the efflux of the Rho123 tracker during the membrane transport process .
Biochemical Pathways
For instance, some benzoxazole derivatives have been found to perturb the total sterols content .
Result of Action
Benzoxazole derivatives have been reported to have various effects, such as inhibiting the efflux of the rho123 tracker during the membrane transport process .
Action Environment
For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution .
Preparation Methods
The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. One common method involves the use of 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide in the presence of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux . This method yields the desired benzoxazole derivative with moderate efficiency. Industrial production methods may involve the use of nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the yield and reduce reaction times .
Chemical Reactions Analysis
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents such as halogens or alkylating agents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity: It has shown promising activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Antioxidant Properties: The compound exhibits antioxidant activity, which can be useful in preventing oxidative stress-related diseases.
Industrial Applications: Benzoxazole derivatives are used in the synthesis of dyes, optical brighteners, and other industrial chemicals.
Comparison with Similar Compounds
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide can be compared with other benzoxazole derivatives such as:
N-[3-(benzimidazol-2-ylamino)phenyl]amine: This compound also exhibits anticancer activity but differs in its molecular structure and specific biological targets.
2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)phenol: Known for its fluorescent properties and applications in bioimaging.
2-phenyl benzoxazole sulfonamide: Evaluated for its antimycobacterial activity and potential as a tuberculosis treatment.
This compound stands out due to its unique combination of antimicrobial, anticancer, and antioxidant properties, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBABMSYROGBDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate](/img/structure/B2964395.png)

![methyl 4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzoate](/img/structure/B2964400.png)
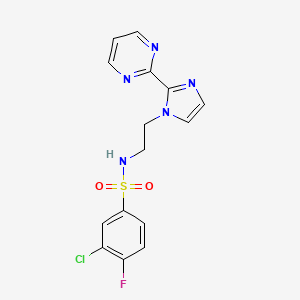
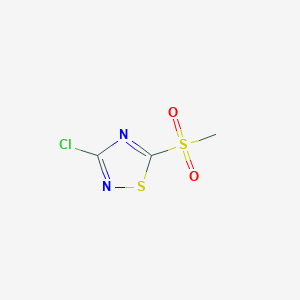
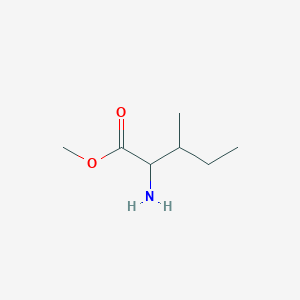
![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2964408.png)
![N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2964409.png)
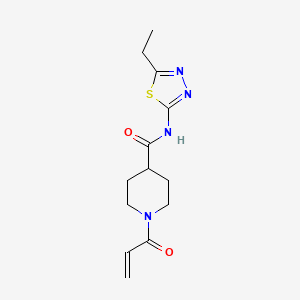

![4-[(Pyridin-3-ylmethyl)sulfanyl]aniline](/img/structure/B2964415.png)
![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2964416.png)
